molecular formula C30H46O2 B12746579 Pyrocalciferol acetate CAS No. 1108-03-8

Pyrocalciferol acetate

Cat. No.: B12746579
CAS No.: 1108-03-8
M. Wt: 438.7 g/mol
InChI Key: NGEVNHYPVVOXPB-BZNHKEIQSA-N
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Description

Pyrocalciferol acetate is a derivative of pyrocalciferol, a compound related to vitamin D. Pyrocalciferol itself is an isomer of ergosterol, differing in the steric configuration at certain carbon atoms. This compound is synthesized by acetylating pyrocalciferol, resulting in a compound with the molecular formula C30H46O2 and a molecular weight of 438.69 . This compound is of interest due to its structural similarity to other biologically active steroids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrocalciferol acetate typically involves the acetylation of pyrocalciferol. Pyrocalciferol can be obtained through the over-radiation of provitamin D, leading to the formation of pyrocalciferol and isopyrocalciferol . The acetylation process involves reacting pyrocalciferol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions to prevent degradation of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Pyrocalciferol acetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form keto derivatives.

    Reduction: Reduction reactions can convert this compound back to its alcohol form.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of keto derivatives.

    Reduction: Regeneration of pyrocalciferol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pyrocalciferol acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroid derivatives.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in relation to vitamin D analogs.

    Industry: Used in the formulation of supplements and pharmaceuticals due to its structural similarity to vitamin D.

Mechanism of Action

The mechanism of action of pyrocalciferol acetate involves its interaction with vitamin D receptors in the body. Upon binding to these receptors, it can modulate the expression of genes involved in calcium and phosphorus metabolism. This interaction is crucial for maintaining bone health and regulating immune responses .

Comparison with Similar Compounds

    Ergosterol: A precursor to vitamin D2, structurally similar to pyrocalciferol.

    Cholecalciferol (Vitamin D3): Another vitamin D analog with similar biological activity.

    Calcitriol: The active form of vitamin D3, with potent effects on calcium metabolism.

Uniqueness: Pyrocalciferol acetate is unique due to its specific steric configuration and the presence of the acetate group, which can influence its biological activity and stability compared to other vitamin D analogs.

Properties

CAS No.

1108-03-8

Molecular Formula

C30H46O2

Molecular Weight

438.7 g/mol

IUPAC Name

[(3S,9S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C30H46O2/c1-19(2)20(3)8-9-21(4)26-12-13-27-25-11-10-23-18-24(32-22(5)31)14-16-29(23,6)28(25)15-17-30(26,27)7/h8-11,19-21,24,26-28H,12-18H2,1-7H3/b9-8+/t20-,21+,24-,26+,27-,28-,29+,30+/m0/s1

InChI Key

NGEVNHYPVVOXPB-BZNHKEIQSA-N

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@]3(CC[C@@H](C4)OC(=O)C)C)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C

Origin of Product

United States

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